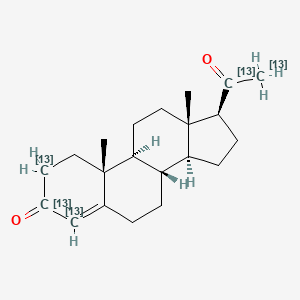
(Rac)-1-Palmitoyl-2-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is a synthetic compound that belongs to the class of monoacylglycerols. It consists of a palmitic acid moiety esterified at the sn-1 position and a chlorine atom at the sn-2 position of the glycerol backbone. The compound is deuterated at the sn-2 position, which is indicated by the “d5” in its name. This deuteration can be useful in various research applications, particularly in studies involving mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 typically involves the esterification of palmitic acid with a chlorinated glycerol derivative. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in the synthesis include palmitic acid, chloropropanediol, and deuterium oxide for the deuteration step. The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sn-2 position can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.
Oxidation Reactions: The hydroxyl groups in the glycerol backbone can be oxidized to form carbonyl compounds.
Reduction Reactions: The ester bond can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol, 1-palmitoyl-2-aminopropane-1,3-diol, and 1-palmitoyl-2-thiopropane-1,3-diol.
Oxidation Reactions: Products include 1-palmitoyl-2-oxopropane-1,3-diol.
Reduction Reactions: Products include 1-palmitoyl-2-hydroxypropane-1,3-diol.
Aplicaciones Científicas De Investigación
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical techniques such as mass spectrometry.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Rac)-1-Palmitoyl-2-chloropropanediol-d5 involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate or inhibitor for various enzymes involved in lipid metabolism, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-hydroxypropane-1,3-diol: Lacks the chlorine atom at the sn-2 position.
1-Palmitoyl-2-aminopropane-1,3-diol: Contains an amino group instead of a chlorine atom at the sn-2 position.
1-Palmitoyl-2-thiopropane-1,3-diol: Contains a thiol group instead of a chlorine atom at the sn-2 position.
Uniqueness
(Rac)-1-Palmitoyl-2-chloropropanediol-d5 is unique due to its deuterated sn-2 position and the presence of a chlorine atom, which makes it a valuable tool in research involving isotopic labeling and studies of lipid metabolism. The deuteration provides stability and allows for precise tracking in analytical applications.
Propiedades
Fórmula molecular |
C19H37ClO3 |
|---|---|
Peso molecular |
354.0 g/mol |
Nombre IUPAC |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropyl) hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
Clave InChI |
DTLWIQAUSLOLCK-XBHHEOLKSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
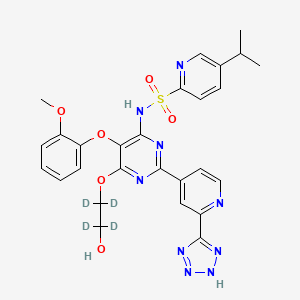
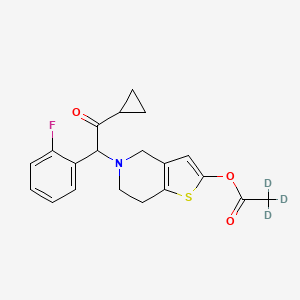
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)
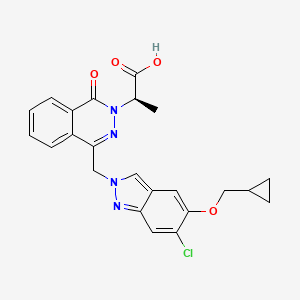
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
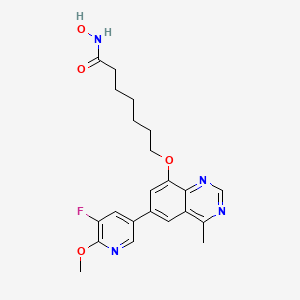
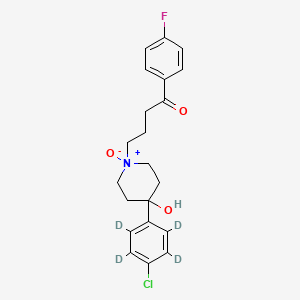
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
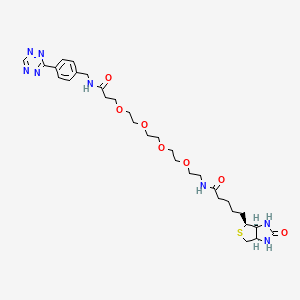
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
